Ethyl 2,2-dinitropropanoate
Description
Ethyl 2,2-dinitropropanoate (C₅H₈N₂O₆) is a nitro-substituted ester characterized by two nitro (-NO₂) groups on the α-carbon of the propanoate backbone.
Properties
CAS No. |
62116-13-6 |
|---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
ethyl 2,2-dinitropropanoate |
InChI |
InChI=1S/C5H8N2O6/c1-3-13-4(8)5(2,6(9)10)7(11)12/h3H2,1-2H3 |
InChI Key |
ACDLVBJKQFAJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dinitropropanoate can be synthesized through the nitration of ethyl propanoate. The process involves the introduction of nitro groups into the propanoate structure using nitrating agents such as nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced nitration techniques ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dinitropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of ethyl 2,2-diaminopropanoate.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of 2,2-dinitropropanoic acid.
Reduction: Formation of ethyl 2,2-diaminopropanoate.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dinitropropanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, including explosives and propellants, due to its high energy content.
Mechanism of Action
The mechanism of action of ethyl 2,2-dinitropropanoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
Key Observations :
- Nitro groups in this compound increase polarity and susceptibility to nucleophilic attack compared to fluorine or methyl groups.
- Ethoxy and methyl substituents prioritize steric and electronic stabilization over reactivity.
Physical Properties
Key Observations :
- Nitro derivatives exhibit higher density and boiling points due to strong intermolecular interactions (dipole-dipole, hydrogen bonding).
- Ethyl pivalate’s low density and defined boiling point reflect its branched, nonpolar structure .
Chemical Reactivity and Stability
- Acidity: α-hydrogens are highly acidic (pKa ~4–5 inferred), facilitating deprotonation and condensation reactions.
- Ethyl 2,2-difluoropropanoate: Moderate stability: Fluorine’s electronegativity enhances oxidative stability but reduces acidity compared to nitro derivatives .
Ethyl pivalate :
Key Observations :
- Nitro-substituted esters demand specialized handling (e.g., blast shields, inert atmospheres) absent in safer analogs like ethyl pivalate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
